molecular formula C12H11N B12340524 2-Aminobiphenyl-D9 CAS No. 344298-97-1

2-Aminobiphenyl-D9

Katalognummer: B12340524
CAS-Nummer: 344298-97-1
Molekulargewicht: 178.28 g/mol
InChI-Schlüssel: TWBPWBPGNQWFSJ-LOIXRAQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-AMINODIPHENYL-D9, also known as 2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)aniline, is a deuterated form of 2-aminodiphenyl. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of 2-AMINODIPHENYL-D9 is C12H2D9N, and it has a molecular weight of 178.28 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINODIPHENYL-D9 typically involves the deuteration of 2-aminodiphenyl. This process can be achieved through catalytic exchange reactions where hydrogen atoms are replaced by deuterium atoms. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures.

Industrial Production Methods

Industrial production of 2-AMINODIPHENYL-D9 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure complete deuteration. The production is carried out in specialized reactors designed to handle high pressures and temperatures, ensuring the safety and efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-AMINODIPHENYL-D9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or hydrazines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Amines and hydrazines.

    Substitution: Halogenated and nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-AMINODIPHENYL-D9 is utilized in various scientific research fields:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.

    Biology: Employed in metabolic studies to trace the pathways of aromatic amines.

    Medicine: Investigated for its potential role in drug development and pharmacokinetics.

    Industry: Used in the synthesis of deuterated compounds for various applications, including materials science and environmental studies

Wirkmechanismus

The mechanism of action of 2-AMINODIPHENYL-D9 involves its interaction with biological molecules through the formation of covalent bonds. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the metabolic pathways and the formation of DNA adducts. These interactions are crucial for understanding the compound’s effects on cellular processes and its potential carcinogenicity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminodiphenyl: The non-deuterated form of 2-AMINODIPHENYL-D9.

    4-Aminobiphenyl: Another aromatic amine with similar structural features.

    2-Amino-9H-pyrido[2,3-b]indole: A heterocyclic aromatic amine with comparable biological activities

Uniqueness

2-AMINODIPHENYL-D9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of isotope effects, offering valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs .

Eigenschaften

CAS-Nummer

344298-97-1

Molekularformel

C12H11N

Molekulargewicht

178.28 g/mol

IUPAC-Name

2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)aniline

InChI

InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D

InChI-Schlüssel

TWBPWBPGNQWFSJ-LOIXRAQWSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2N)[2H])[2H])[2H])[2H])[2H])[2H]

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.